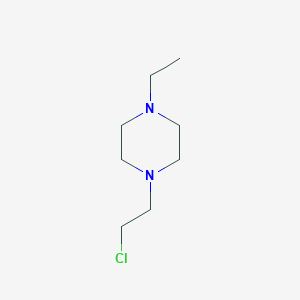

1-(2-Chloroethyl)-4-ethylpiperazine

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClN2/c1-2-10-5-7-11(4-3-9)8-6-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHDHIQFHOTWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328509 | |

| Record name | 1-(2-chloroethyl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-37-5 | |

| Record name | 1-(2-chloroethyl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

The chloroethyl and ethyl groups confer moderate lipophilicity to 1-(2-Chloroethyl)-4-ethylpiperazine. In contrast:

- Nitrosourea analogs (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea): Exhibit higher lipophilicity (logP ~2.5–3.5) due to cyclohexyl groups, enhancing blood-brain barrier penetration .

- KS119 derivatives : Chloroethyl-containing hydrazines (e.g., KS119) demonstrate atropisomerism, leading to distinct partition coefficients (ΔlogP ~0.3–0.5) between conformers, unlike rigid piperazines .

Table 2: Physicochemical Profiles

| Compound | Molecular Weight | logP (Octanol/Water) | Key Feature |

|---|---|---|---|

| This compound | 192.7 g/mol | ~1.8 | Moderate solubility in ethanol |

| 1-(3-Chlorophenyl)-4-phenethylpiperazine | 300.8 g/mol | ~3.2 | High aromaticity |

| KS119 (hydrazine analog) | 435.9 g/mol | ~1.5 (varies by conformer) | Atropisomer-dependent activity |

Stability and Metabolic Considerations

- Hydrolytic Stability : The chloroethyl group in this compound is prone to hydrolysis under basic conditions, forming 1-(2-hydroxyethyl)-4-ethylpiperazine. This contrasts with nitrosoureas, which decompose spontaneously in aqueous media (t₁/₂ ~5–60 min) .

- Metabolic Activation : Derivatives like KS119 require enzymatic reduction in hypoxic environments to release cytotoxins, a feature absent in unmodified piperazines .

Q & A

Q. What are the standard synthetic routes for 1-(2-chloroethyl)-4-ethylpiperazine, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or alkylation of the piperazine core. A common approach includes reacting 4-ethylpiperazine with 1,2-dichloroethane under controlled alkaline conditions (e.g., using K₂CO₃ in DMF at 60–80°C). Optimization focuses on solvent polarity (DMF or acetonitrile), stoichiometric ratios (1:1.2 piperazine:chloroethyl reagent), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at δ ~1.2 ppm, chloroethyl protons at δ ~3.6–3.8 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₈H₁₇ClN₂, exact mass 188.11 g/mol).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect byproducts .

Q. What are the common chemical reactions involving this compound?

The chloroethyl group enables nucleophilic substitution with amines, thiols, or alcohols. For example:

- Acylation : Reacting with acyl chlorides forms amide derivatives.

- Alkylation : Substitution with tertiary amines generates quaternary ammonium salts.

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids modify the ethylpiperazine moiety. Reaction conditions (e.g., Pd(PPh₃)₄ catalyst, DMF solvent) influence regioselectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological activity?

SAR strategies involve:

- Substituent variation : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability.

- Bioisosteric replacement : Swapping chlorine with fluorine to modulate electronic effects without steric hindrance.

- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions with targets like G-protein-coupled receptors (GPCRs). Experimental validation via IC₅₀ assays quantifies potency shifts .

Q. What methodological approaches resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from solvent purity, trace moisture, or catalyst deactivation. Systematic approaches include:

- Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) to isolate critical variables (temperature, solvent).

- In situ monitoring : ReactIR or HPLC tracks intermediate formation and side reactions (e.g., hydrolysis of chloroethyl group).

- Catalyst screening : Testing Pd/C vs. Pd(OAc)₂ for cross-coupling efficiency .

Q. What techniques elucidate the interaction mechanisms of this compound with biological targets?

Advanced methods include:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding.

- Cryo-EM/X-ray crystallography : Resolves 3D binding conformations in enzyme active sites (e.g., monoamine oxidases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.